Reactive Orange 16

Description

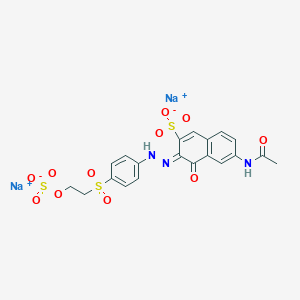

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHGSXPASZBLGC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3Na2O11S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066586 |

Source

|

| Record name | 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20262-58-2, 12225-88-6 |

Source

|

| Record name | Brilliant orange 3R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020262582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6-acetamido-4-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Reactive Orange 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental applications, and toxicological profile of C.I. Reactive Orange 16 (RO16). The information is curated to support research and development activities, with a focus on data presentation and detailed methodologies.

Chemical Structure and Properties

C.I. This compound is a monoazo reactive dye characterized by a vinyl sulfone group, which facilitates its covalent bonding to substrates like cellulosic fibers. Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here in a final document. For this text-based generation, a placeholder is used).

(Note: An illustrative image of the chemical structure would be placed here in a final document. For this text-based generation, a placeholder is used).

The synthesis of this compound involves a two-step process: the diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate, followed by an azo coupling reaction with 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid (N-acetyl Gamma acid) under controlled temperature and pH conditions.[1]

Physicochemical Properties

The quantitative properties of this compound are compiled in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate | [2] |

| Synonyms | Remazol Brilliant Orange 3R, C.I. 17757, Reactive Orange 3R | [2][3][4] |

| CAS Number | 12225-83-1, 20262-58-2, 12225-88-6 | [2][3][5] |

| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | [2][3][6] |

| Molecular Weight | 617.54 g/mol | [2][3][6] |

| Appearance | Orange to dark red powder | [3] |

| Melting Point | >300 °C | [6] |

| Solubility in Water | 120 g/L at 20°C; >150 g/L at 80°C | [2][3] |

| Absorption Max (λmax) | 493 nm (in water) | [7][8][9] |

Experimental Protocols

This compound is widely used in textile dyeing and as a model pollutant in environmental remediation studies. Detailed methodologies for these applications are provided below.

Textile Dyeing: Exhaust Dyeing of Cotton

This protocol describes a typical laboratory procedure for dyeing cotton fabric with this compound using the exhaust method.

Materials:

-

Pre-scoured and bleached cotton fabric

-

This compound

-

Glauber's salt (anhydrous sodium sulfate)

-

Soda ash (anhydrous sodium carbonate)

-

Wetting agent

-

Sequestering agent

-

Acetic acid

-

Non-ionic detergent

-

Laboratory dyeing machine or thermostatically controlled water bath

Procedure:

-

Solution Preparation:

-

Prepare a 1% (w/v) stock solution of this compound.

-

Prepare a 200 g/L solution of Glauber's salt.

-

Prepare a 100 g/L solution of soda ash.[4]

-

-

Dye Bath Setup:

-

For a 10 g cotton sample at a 1:20 liquor ratio, add 170 mL of deionized water to a beaker.

-

Add 10 mL of the Glauber's salt solution (final concentration: 50 g/L).

-

Add a wetting/sequestering agent as required.[4]

-

-

Dyeing - Exhaustion Phase:

-

Introduce the cotton fabric into the dye bath.

-

Add 10 mL of the 1% this compound stock solution.

-

Run the dyeing machine or agitate the beaker in the water bath at 60°C for 30 minutes to allow for dye exhaustion.[4]

-

-

Dyeing - Fixation Phase:

-

Add 10 mL of the soda ash solution (final concentration: 5 g/L) to the dye bath.

-

Continue the dyeing process at 60°C for an additional 60 minutes.[4]

-

-

After-treatment (Wash-off):

-

Rinse the dyed fabric thoroughly with cold water.

-

Neutralize with a 1 g/L acetic acid solution for 5 minutes.

-

Perform a soaping wash with 2 g/L non-ionic detergent at 95°C for 15 minutes to remove unfixed dye.

-

Rinse with hot and then cold water until the water runs clear.[4]

-

Dry the fabric.

-

Environmental Remediation: Photocatalytic Degradation

This protocol outlines a general procedure for the photocatalytic degradation of this compound using a semiconductor catalyst, often employed in wastewater treatment research.

Materials:

-

This compound

-

Photocatalyst (e.g., TiO₂, ZnO, or a composite material like Ag-AgCl/BiOCl)

-

Deionized water

-

Photoreactor with a suitable light source (e.g., UV or visible light)

-

Magnetic stirrer

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

-

Dilute the stock solution to the desired experimental concentration (e.g., 40 ppm).[10]

-

-

Photocatalytic Reaction:

-

Add a specific amount of the photocatalyst (e.g., 7.5 mg) to a defined volume of the RO16 solution (e.g., 10 mL) in a reaction vessel.[10]

-

Stir the mixture in the dark for approximately 30 minutes to establish adsorption-desorption equilibrium.[10]

-

Irradiate the suspension with the light source while continuously stirring.[10]

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

Toxicological Profile

The toxicological effects of this compound have been investigated, particularly concerning its impact on cell viability and genetic material.

Summary of Toxicological Data:

| Endpoint | Finding | Cell/Organism Models | Reference(s) |

| Cytotoxicity | Concentration-dependent cytotoxicity observed. Effects were more severe in epidermal cells than in liver cells. Cytotoxic at 1000 µg/mL. | Human keratinocytes (HaCaT), Human hepatic cells (HepaRG) | [11][12][13] |

| Genotoxicity | Not genotoxic in the tested human cell lines. | Human keratinocytes (HaCaT), Human hepatic cells (HepaRG) | [11][12][13] |

| Oxidative Stress | Induces oxidative stress in bacteria, leading to an increase in superoxide (B77818) dismutase and catalase activity. These enzymes may play a role in the decolorization process. | Lysinibacillus sp. RGS | [14] |

| Phytotoxicity | The dye is phytotoxic, but its degradation products show reduced toxicity. | Onion and Mung bean | [14] |

Mechanism of Action

While detailed signaling pathways in human cells are not fully elucidated, studies in bacteria suggest that this compound can induce oxidative stress.[14] This involves the generation of reactive oxygen species (ROS), which can damage cellular components. In response, organisms may upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase to mitigate the damage. The breakdown of this compound, particularly through bioremediation, has been shown to result in metabolites with significantly lower toxicity.[14][15]

In human cell lines, while not found to be genotoxic, the dye exhibits cytotoxicity at high concentrations, suggesting it can compromise cell membrane integrity or interfere with essential cellular processes, leading to cell death.[11][12] The higher sensitivity of skin cells (HaCaT) compared to liver cells (HepaRG) may point towards differences in metabolic handling or cellular uptake of the dye.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 20262-58-2 [smolecule.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound Dye content = 70 12225-83-1 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. ukm.my [ukm.my]

- 9. pubs.aip.org [pubs.aip.org]

- 10. benchchem.com [benchchem.com]

- 11. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 12. researchgate.net [researchgate.net]

- 13. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 14. Oxidative stress response in dye degrading bacterium Lysinibacillus sp. RGS exposed to this compound, degradation of RO16 and evaluation of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

C.I. Reactive Orange 16: A Comprehensive Physicochemical and Methodological Guide

Introduction: C.I. Reactive Orange 16 is a sulfonated monoazo reactive dye belonging to the vinyl sulfone class.[1][2] Widely recognized under synonyms such as Remazol Brilliant Orange 3R, this dye is a staple in the textile industry for coloring cellulosic fibers like cotton and viscose due to its ability to form strong, covalent bonds, ensuring high wash fastness.[1][2] Beyond textiles, this compound serves as a model compound in environmental remediation research and has applications in biological staining and diagnostics.[1] This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols, and key chemical pathways.

Chemical and Physical Properties

C.I. This compound is characterized by its vibrant orange hue and high solubility in water, a feature attributable to the multiple sulfonate groups in its molecular structure.[1][3]

Table 1: Physicochemical Properties of C.I. This compound

| Property | Value | References |

| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | [1][4][5] |

| Molecular Weight | 617.54 g/mol | [1][5][6] |

| Appearance | Orange to dark red powder | [1] |

| Melting Point | >300 °C | [1] |

| Colour Index Number | 17757 | [1] |

| CAS Numbers | 12225-88-6, 20262-58-2, 12769-09-4 | [5] |

Table 2: Solubility Profile of C.I. This compound

| Solvent | Solubility | Temperature (°C) | References |

| Water | 120 g/L | 20 | [1][5] |

| >150 g/L | 80 | [1][5] | |

| Methanol | Soluble | Not Specified | [3][7] |

| Ethanol | Soluble | Not Specified | [3] |

| Dimethylformamide (DMF) | Readily Soluble | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble | Not Specified | [3] |

| Acetone | Soluble | Not Specified | [3] |

| Chloroform | Sparingly Soluble / Insoluble | Not Specified | [3] |

Table 3: Spectral Properties of C.I. This compound

| Property | Value | Solvent | References |

| λmax | 493 nm | Water | [1] |

| λmax | 494 nm | Water | [8] |

| λmax | 480 nm | Water (pH 10) | [9] |

| λmax (secondary peak) | 388 nm | Methanol | [7] |

| λmax | 494 nm | Methanol | [7] |

Chemical Structure and Reactivity

C.I. This compound is a single azo class dye.[5] Its reactive nature is conferred by the vinyl sulfone group, which is formed from the sulfatoethylsulfone group under alkaline conditions.[2] This highly reactive group can then form a covalent ether linkage with the hydroxyl groups of cellulosic fibers.[2] However, this fixation reaction is in competition with hydrolysis, where the vinyl sulfone group reacts with water, deactivating the dye.[2]

Caption: Chemical structure of C.I. This compound.

Caption: Reaction mechanism of C.I. This compound.

Experimental Protocols

The manufacturing process involves the diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate (B86663), followed by coupling with 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid.[5]

Caption: Synthesis workflow for C.I. This compound.

This protocol describes a typical laboratory procedure for dyeing cotton fabric with this compound.[10]

-

Materials:

-

C.I. This compound

-

Scoured and bleached cotton fabric

-

Anhydrous sodium sulfate (Glauber's salt)

-

Anhydrous sodium carbonate (soda ash)

-

Wetting/sequestering agent

-

Acetic acid

-

Non-ionic detergent

-

Deionized water

-

Laboratory dyeing machine or thermostatically controlled water bath

-

-

Procedure:

-

Fabric Preparation: Begin with a pre-scoured and bleached 10 g cotton fabric sample.[10]

-

Dye Bath Preparation: In a 250 mL beaker, add 170 mL of deionized water. Add 10 mL of a 200 g/L Glauber's salt solution and 0.2 g of a wetting/sequestering agent.[10]

-

Exhaustion Phase: Place the beaker in the dyeing apparatus and introduce the cotton fabric. Start agitation and raise the temperature to 60°C. Add 10 mL of a 1% this compound stock solution and run for 30 minutes.[10]

-

Fixation Phase: Add 10 mL of a 100 g/L soda ash solution. Continue dyeing at 60°C for an additional 60 minutes.[10]

-

After-treatment (Wash-off):

-

This method is suitable for determining the concentration of this compound in simple matrices.[8]

-

Instrumentation:

-

Double-beam UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

-

Procedure:

-

Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in deionized water. From this, prepare a series of calibration standards (e.g., 0.5 to 25 µg/mL).[8]

-

Sample Preparation: Dilute the sample containing the dye with deionized water to ensure the absorbance falls within the calibration range.[8]

-

Measurement:

-

Perform a wavelength scan from 200 to 800 nm to confirm the wavelength of maximum absorbance (λmax), which is approximately 494 nm.[8]

-

Measure the absorbance of the standards and the sample at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration for the standards.

-

Determine the concentration of the sample from the calibration curve.

-

-

Caption: UV-Vis spectrophotometry workflow.

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the unreacted, fixed, and hydrolyzed forms of the dye.[2]

-

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0)

-

A representative gradient could be: 0-5 min: 10% A; 5-20 min: 10% to 90% A; 20-25 min: 90% A; 25-30 min: 90% to 10% A.[2]

-

-

Procedure:

-

Sample Preparation:

-

Analysis: Inject the prepared sample into the HPLC system. Monitor the elution at the λmax of the dye. The more polar, hydrolyzed dye will typically elute earlier than the unreacted dye.[2]

-

Quantification: Integrate the peak areas and compare them to a calibration curve of the pure dye to quantify the different forms.[2]

-

This protocol is based on a study investigating the removal of this compound from wastewater.[1]

-

Materials:

-

200 ppm solution of this compound

-

1 L glass reactor

-

Particle-coated anode (e.g., Ti/GO-GAC-RuO₂-Sb₂O₅-CeO₂)

-

Stainless steel cathode

-

DC power supply

-

Supporting electrolytes: NaCl and Na₂SO₄

-

Magnetic stirrer

-

-

Procedure:

-

Prepare a 200 ppm solution of the dye in the reactor.[1]

-

Immerse the anode and cathode, maintaining a 1.5 cm space between them.[1]

-

Add supporting electrolytes (e.g., 2 g/L of each).[1]

-

Maintain uniform mixing with a magnetic stirrer at 240 rpm.[1]

-

Apply a constant current density (e.g., 60 mA/cm²) to initiate electrochemical oxidation.[1]

-

Caption: Electrochemical degradation workflow.

Stability and Safety

-

Stability: C.I. This compound solutions are susceptible to degradation. Stability is influenced by pH, temperature, and light exposure.[11] To enhance stability, solutions should be stored in neutral to slightly alkaline conditions (pH 7.0-8.0), refrigerated (e.g., 4°C), and protected from light in amber or opaque containers.[11] Both highly acidic and highly alkaline conditions can promote degradation and hydrolysis.[11]

-

Safety: C.I. This compound is considered a hazardous substance.[1][12] It can cause skin and eye irritation and may lead to allergic skin reactions or respiratory irritation.[1][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[4] Always refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.[1]

Applications in Research

-

Environmental Science: Due to its persistence, this compound is frequently used as a model pollutant to study the efficacy of water treatment technologies, including advanced oxidation processes like photocatalytic and electrochemical degradation.[1][13]

-

Biological Staining: Like other reactive dyes, it can be used as a fixable dead cell stain in cellular analysis.[1] The dye covalently binds to intracellular amines, which are more accessible in cells with compromised membranes (dead cells), resulting in a stronger signal compared to live cells.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. C.I.this compound [chembk.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. scbt.com [scbt.com]

- 7. 20262-58-2 this compound AKSci J55431 [aksci.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Remazol Brilliant Orange 3R (C.I. Reactive Orange 16)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remazol Brilliant Orange 3R, also known by its Colour Index name C.I. Reactive Orange 16, is a prominent member of the vinyl sulfone class of reactive dyes.[1] This monoazo dye is widely utilized in the textile industry for its vibrant orange hue and its ability to form strong, covalent bonds with cellulosic fibers such as cotton and viscose, resulting in excellent wash fastness.[1][2] Beyond its primary application in textile dyeing, this compound serves as a model compound in environmental science for studying the efficacy of various wastewater treatment technologies. Its well-defined chemical structure and strong colorimetric properties make it an ideal candidate for investigating degradation pathways and toxicological impacts of azo dyes. While noted as a potential pharmaceutical intermediate, its role in this capacity is less documented.[3] This guide provides a comprehensive overview of its chemical properties, experimental applications, and the logical workflows associated with its use.

Molecular and Physicochemical Properties

Remazol Brilliant Orange 3R is an anionic azo dye characterized by a sulfatoethylsulfone group, which under alkaline conditions, transforms into a reactive vinyl sulfone group.[2] This group readily reacts with nucleophiles, such as the hydroxyl groups on cellulose (B213188) or the amino groups in proteins.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | [2] |

| Molecular Weight | 617.54 g/mol | [2] |

| Common Synonyms | C.I. This compound, Remazol Brilliant Orange 3R, Reactive Orange 3R, Reactive Brilliant Orange KN-5R | [4] |

| CAS Number | 12225-83-1 (primary) | [5] |

| Appearance | Red-orange to red powder | [4] |

| λmax (in water) | ~492-494 nm | [1] |

| Solubility in Water | 120 g/L at 20°C; >150 g/L at 80°C | [4] |

| Melting Point | >300 °C | [6] |

Experimental Protocols

Textile Dyeing: Exhaust Dyeing of Cotton

This protocol describes a typical laboratory-scale exhaust dyeing procedure for cotton fabric with Remazol Brilliant Orange 3R.

1. Materials and Reagents:

-

Remazol Brilliant Orange 3R (this compound)

-

Scoured and bleached cotton fabric

-

Anhydrous sodium sulfate (B86663) (Glauber's salt)

-

Sodium carbonate (soda ash)

-

Wetting agent

-

Deionized water

-

Acetic acid (for neutralization)

-

Non-ionic detergent (for soaping)

-

Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1 (e.g., 200 mL of water for 10 g of fabric).

-

Add the required amount of Remazol Brilliant Orange 3R stock solution (e.g., for a 1% shade on weight of fabric).

-

Add a wetting agent (e.g., 0.5 g/L).

-

Introduce the cotton fabric into the dyebath at room temperature.

-

Exhaustion Phase: Gradually add sodium sulfate (e.g., 50 g/L) to the dyebath over 15-20 minutes to promote the exhaustion of the dye onto the fabric.

-

Run for 30 minutes.

-

Fixation Phase: Raise the temperature to 60°C.

-

Add sodium carbonate (e.g., 20 g/L) to the dyebath to increase the pH and initiate the fixation reaction between the dye and the fiber.

-

Continue the dyeing process for 60-90 minutes at 60°C.

-

Wash-off:

-

Rinse the dyed fabric thoroughly with cold water.

-

Neutralize the fabric with a 1 g/L acetic acid solution.

-

Perform a soaping wash with 2 g/L non-ionic detergent at 95°C for 15 minutes to remove unfixed dye.

-

Rinse with hot and then cold water until the water runs clear.

-

Dry the fabric.

-

Environmental Remediation: Biodegradation Assay

This protocol outlines a general method for assessing the biodegradation of Remazol Brilliant Orange 3R by a microbial culture.

1. Materials and Reagents:

-

Remazol Brilliant Orange 3R

-

Microbial culture (e.g., Pseudomonas aeruginosa)

-

Nutrient broth or a suitable mineral salt medium

-

Sterile flasks

-

Incubator shaker

-

UV-Vis Spectrophotometer

-

Centrifuge

2. Procedure: [7]

-

Culture Preparation: Grow the microbial strain in a suitable nutrient broth to obtain a sufficient cell density.

-

Acclimatization (Optional but Recommended): Gradually expose the microbial culture to increasing concentrations of the dye to enhance its degradation capability.[7]

-

Decolorization Assay:

-

Prepare a liquid medium containing a specific concentration of Remazol Brilliant Orange 3R (e.g., 50 mg/L).

-

Inoculate the medium with the microbial culture.

-

Incubate the flasks under appropriate conditions (e.g., 30°C, static or shaking).

-

Withdraw samples at regular time intervals.

-

-

Analysis:

-

Centrifuge the samples to pellet the microbial cells.

-

Measure the absorbance of the supernatant at the dye's λmax (~493 nm) using a UV-Vis spectrophotometer.

-

Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

-

-

Metabolite Analysis (Optional): The degradation products can be further analyzed using techniques like HPLC, FTIR, and GC-MS to elucidate the biodegradation pathway.[8]

Logical and Experimental Workflows

Textile Dyeing and Effluent Treatment Workflow

The following diagram illustrates the lifecycle of Remazol Brilliant Orange 3R from its application in textile dyeing to the treatment of the resulting effluent.

Caption: Workflow of Remazol Brilliant Orange 3R in textile application and effluent treatment.

Biodegradation Pathway of Remazol Brilliant Orange 3R

The biodegradation of Remazol Brilliant Orange 3R typically involves the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for its color. This initial step leads to the formation of aromatic amines, which may be further degraded.

Caption: Simplified biodegradation pathway of Remazol Brilliant Orange 3R.

Relevance for Drug Development Professionals

While primarily an industrial dye, the study of Remazol Brilliant Orange 3R offers several points of interest for the drug development field:

-

Model for Xenobiotic Metabolism: As a sulfonated azo compound, its biotransformation provides a model for understanding the metabolism of xenobiotics containing similar functional groups. The enzymatic cleavage of the azo bond and subsequent degradation of the resulting aromatic amines are processes relevant to drug metabolism.[8]

-

Toxicological Assessment: The protocols used to assess the phytotoxicity and microbial toxicity of Remazol Brilliant Orange 3R and its degradation products are analogous to the environmental and preliminary toxicity assessments conducted for new chemical entities.[9]

-

Analytical Methodologies: The use of HPLC, FTIR, and GC-MS to identify and quantify the parent dye and its metabolites are standard analytical techniques in pharmaceutical development for stability testing, impurity profiling, and metabolic studies.[8]

-

Reactive Chemistry: The vinyl sulfone group is a reactive moiety that forms covalent bonds. While this is desirable for dyeing, understanding the reactivity of such groups is crucial in drug development to avoid off-target covalent binding to proteins, which can lead to toxicity.

Conclusion

Remazol Brilliant Orange 3R is a chemically significant and industrially important reactive dye. Its well-characterized properties make it an excellent subject for research in textile chemistry and environmental science. For professionals in drug development, the study of this compound offers valuable insights into the metabolism, toxicology, and analytical chemistry of complex organic molecules, even though its direct application in pharmaceuticals is not prominent. The experimental protocols and logical workflows presented in this guide provide a solid foundation for further research and application of this versatile dye.

References

- 1. sciepub.com [sciepub.com]

- 2. Biodegradation of this compound azo dye by simultaneous action of Pleurotus ostreatus and the yeast Candida zeylanoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Superior photocatalytic degradation of this compound by Ag–AgCl/BiOCl nanocomposites under visible light - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. Biotransformation studies of textile dye Remazol Orange 3R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decolorization and degradation of this compound by Bacillus stratosphericus SCA1007 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Maximum Absorbance Wavelength (λmax) of Reactive Orange 16

This technical guide provides a comprehensive analysis of the maximum absorbance wavelength (λmax) of C.I. Reactive Orange 16 (RO16). It is intended for researchers, scientists, and professionals in analytical chemistry and drug development who utilize UV-Vis spectrophotometry for the characterization and quantification of this dye. The document details the reported spectral properties, a standardized experimental protocol for λmax determination, and key factors that influence measurement accuracy.

Quantitative Data Summary

This compound is a sulfonated monoazo dye widely used in the textile industry and frequently employed as a model compound in environmental remediation studies.[1] Its quantification is typically performed by measuring its absorbance at the wavelength of maximum absorption (λmax) in the visible spectrum.[2] While a specific λmax is often cited, the precise value can vary depending on experimental conditions.[3] The key physicochemical and spectrophotometric properties are summarized below.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | [1][2][4] |

| Molecular Weight | 617.54 g/mol | [1][2][4] |

| Appearance | Orange to dark red powder | [1] |

| Reported λmax Range | 468 nm – 495 nm | [3][5] |

| Commonly Cited λmax | 492 nm - 494 nm | [2][3][6][7][8][9][10] |

| Spectrophotometric Linearity | 20 - 100 mg/L | [2] |

| Limit of Detection (LOD) | ~0.12 mg/L | [2] |

The variation in the reported λmax is often attributed to differences in the solvent used, the pH of the solution, and the specific calibration of the spectrophotometer.[3] Therefore, it is critical to determine the λmax empirically under the specific conditions of your experiment.

Experimental Protocol: Determination of λmax

The following protocol outlines a standard procedure for determining the maximum absorbance wavelength of this compound using a UV-Vis spectrophotometer.

2.1 Materials and Equipment

-

This compound (analytical standard)

-

Deionized water (or appropriate buffered solution)

-

Class A volumetric flasks (e.g., 100 mL)

-

Calibrated pipettes

-

Double-beam UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

2.2 Procedure

-

Preparation of Stock Solution (100 mg/L):

-

Accurately weigh 10.0 mg of this compound powder using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of deionized water (or the chosen solvent) and swirl to dissolve the dye completely.

-

Once dissolved, dilute to the mark with the solvent. Stopper the flask and invert several times to ensure the solution is homogeneous.[2]

-

-

Preparation of Working Solution:

-

Pipette an appropriate volume of the stock solution into another volumetric flask and dilute with the solvent to obtain a concentration that yields an absorbance value within the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.). A concentration of 10-20 mg/L is often suitable.

-

-

Instrument Setup and Blank Measurement:

-

Turn on the spectrophotometer and its light sources, allowing the instrument to warm up for at least 20 minutes to stabilize.[3]

-

Set the instrument mode to "Spectrum" or "Scan."

-

Define the wavelength scan range. A range of 350 nm to 700 nm is appropriate for this compound.[3]

-

Fill a clean cuvette with the solvent (e.g., deionized water) to be used as the blank.

-

Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.[2]

-

-

Absorbance Measurement and λmax Determination:

-

Empty the cuvette, rinse it with the working solution, and then fill it with the working solution.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the wavelength scan.

-

The spectrophotometer software will generate a spectrum plotting absorbance versus wavelength. The wavelength at which the highest absorbance peak occurs is the λmax.[6]

-

Visualizations

The following diagrams illustrate the experimental workflow for determining λmax and the key variables that can influence the measurement.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. electrochemsci.org [electrochemsci.org]

- 8. ferr-tech.com [ferr-tech.com]

- 9. scispace.com [scispace.com]

- 10. worldwidejournals.com [worldwidejournals.com]

Core Data Presentation: Solubility Profile of Reactive Orange 16

An In-depth Technical Guide to the Solubility of Reactive Orange 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. This compound (CAS No. 12225-83-1), a widely used monoazo vinyl sulfone dye. A thorough understanding of its solubility in aqueous and organic solvents is critical for its application in textile dyeing, printing, and various research and development contexts, including environmental science and biological staining.[1][2]

This compound is an anionic sulphonated azo dye, a structural characteristic that largely dictates its solubility.[3] The presence of multiple sulfonate groups renders it highly soluble in water and other polar solvents.[1] Conversely, it demonstrates poor solubility in non-polar organic solvents.[1] The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |

| Water | H₂O | 120 g/L[1][2][4] | 20 | High solubility is attributed to the presence of sulfonate groups.[1] |

| >150 g/L[1][2][4] | 80 | Solubility significantly increases with temperature.[1] | ||

| >200 g/L | 20 | A composite reactive orange dye with this chromophore showed high solubility.[5] | ||

| 1 g/L | Not Specified | This lower reported value may be specific to a particular grade or experimental conditions.[1] | ||

| Methanol | CH₃OH | 1 g/L[1] | Not Specified | Soluble.[1] |

| Ethanol | C₂H₅OH | Soluble[1] | Not Specified | Quantitative data is not readily available, but it is known to be soluble in alcohol solvents.[1] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Readily Soluble[1] | Not Specified | A common polar aprotic solvent for azo dyes.[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Readily Soluble[1] | Not Specified | Precise quantitative data is not available for this common polar aprotic solvent for azo dyes.[1] |

| Acetone | CH₃COCH₃ | Soluble[1] | Not Specified | General solubility for acidic azo dyes in polar aprotic solvents.[1] |

| Chloroform | CHCl₃ | Sparingly Soluble / Insoluble[1] | Not Specified | As a non-polar solvent, it is not effective for dissolving highly polar molecules like this compound.[1] |

Factors Influencing Solubility

The solubility of reactive dyes like this compound is not static and can be influenced by several factors:

-

Temperature : For this compound, solubility in water increases significantly with a rise in temperature.[1][4] Hot water can also accelerate the dissolution process.[6][7]

-

Electrolytes : The addition of electrolytes, such as salt (NaCl) and sodium hydroxide, can decrease the solubility of reactive dyes.[6]

-

pH : The pH of the solution can affect the solubility and the reaction rate of the dye.[6] It is advised not to add alkaline agents during the initial dissolution of reactive dyes to prevent hydrolysis.[6][7]

-

Additives : Urea can act as a solubilizing agent, increasing the solubility of reactive dyes.[6][7]

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial for research and industrial applications. The following are detailed methodologies for assessing the solubility of this compound.

Method 1: Vacuum Filtration Method

This method is a practical approach to determine the solubility limit of a dye in a solvent.

Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at a specific temperature without leaving undissolved particles.

Materials:

-

This compound

-

Solvent (e.g., deionized water)

-

Beakers

-

Magnetic stirrer and stir bar

-

Nutsch filter or similar vacuum filtration apparatus

-

Filter paper

-

Graduated pipette

-

Analytical balance

Procedure:

-

Prepare a series of dye solutions with increasing concentrations in a fixed volume of the solvent (e.g., 200 mL of water) at a controlled temperature (e.g., 25°C ± 2°C).[1]

-

Weigh the desired amount of this compound and add it to the solvent in a beaker while stirring.

-

Maintain stirring for a defined period (e.g., 2 to 5 minutes).[1]

-

Immediately after stirring, filter the solution through the Nutsch filter under vacuum.[1]

-

Carefully observe the filter paper for any undissolved dye particles.

-

The presence of a residue on the filter paper indicates that the solubility limit has been exceeded.

-

The highest concentration that results in no visible residue on the filter paper is considered the solubility of the dye under the tested conditions.

Method 2: Spectrophotometric Method

This method provides a more quantitative determination of solubility and is particularly useful for sparingly soluble dyes or when high precision is required.

Objective: To quantitatively determine the concentration of a saturated solution of this compound.

Materials:

-

This compound

-

Solvent of interest

-

Spectrophotometer

-

Volumetric flasks

-

Pipettes

-

Centrifuge or filtration apparatus

Procedure:

Part A: Calibration Curve Generation

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.[1]

-

Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.[1]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 494 nm).[1][8]

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.[1]

Part B: Saturated Solution Analysis

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the solution at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully take a known volume of the clear supernatant (the saturated solution) and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at that temperature.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. CN102898868A - Reactive orange dye and preparation method thereof - Google Patents [patents.google.com]

- 6. fnatchem.com [fnatchem.com]

- 7. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 8. This compound | 12225-83-1 [chemicalbook.com]

Use of Reactive Orange 16 as a model water pollutant

An In-depth Technical Guide on the Use of Reactive Orange 16 as a Model Water Pollutant

Introduction

This compound (RO16), also known by synonyms such as Remazol Brilliant Orange 3R, is a prominent member of the sulfonated reactive azo dye class.[1] Azo dyes are the largest family of synthetic dyes and are extensively used in industries like textiles, pharmaceuticals, and printing.[2] RO16 is particularly common in dyeing processes for materials like cotton, wool, silk, and nylon.[3] Due to inefficient fixation processes, a significant amount of the dye is often released into wastewater.[4]

The complex aromatic structure of RO16, characterized by one or more azo (-N=N-) bonds, makes it resistant to conventional wastewater treatment methods and biodegradation.[3][5] Its persistence in aquatic environments is a significant concern. The dye's vibrant color reduces sunlight penetration in water bodies, affecting photosynthesis and aquatic life.[3] Furthermore, the reductive cleavage of the azo linkage can lead to the formation of aromatic amines, which are potentially toxic, carcinogenic, and mutagenic.[3][6] These characteristics make this compound an ideal and frequently used model pollutant for evaluating the efficacy of novel and advanced water treatment technologies.[1] This guide provides a comprehensive technical overview of its properties, analytical methods, and its application in studying various water remediation techniques.

Physicochemical and Chemical Properties

This compound is an anionic azo dye, valued for its water solubility and reactive group that forms covalent bonds with fibers.[7][8] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | [1] |

| Molecular Weight | 617.54 g/mol | [1] |

| CAS Number | 12225-83-1 (most common) | [1] |

| Appearance | Orange to dark red powder | [1] |

| C.I. Number | 17757 | [1] |

| Maximum Absorbance (λmax) | 493 - 494 nm | [1][9] |

| Solubility in Water | 120 g/L at 20°C | [1][10] |

| Melting Point | >300 °C |[11] |

Toxicity and Safety

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1][12] It may also trigger allergic skin reactions and respiratory irritation.[1][13] The primary health concern with azo dyes is the potential toxicity of their degradation byproducts.[3] Studies have shown that while the parent RO16 dye exhibits toxicity, certain degradation processes can yield metabolites that are significantly less toxic, a critical endpoint for any effective water treatment strategy.[6][14] Phytotoxicity assays using seeds like Vigna radiata have demonstrated that untreated RO16 can severely inhibit germination, whereas biodegraded metabolites show a significantly lower toxic effect.[14]

Analytical Methods for Quantification

Accurate quantification of this compound is essential for monitoring its removal during treatment studies. The two most common analytical methods are UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[15]

Performance Comparison of Analytical Methods

The choice of method depends on factors like sample complexity, required sensitivity, and cost.[15] HPLC offers superior selectivity, which is crucial for complex wastewater matrices, while UV-Vis spectrophotometry is simpler and more cost-effective for routine analysis.[15]

Table 2: Performance Comparison of HPLC vs. UV-Vis Spectrophotometry for RO16 Analysis

| Parameter | HPLC with DAD | UV-Vis Spectrophotometry | Reference |

|---|---|---|---|

| Linearity (R²) | > 0.999 | > 0.998 | [15] |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | ~0.12 µg/mL | [15] |

| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL | ~0.4 µg/mL | [15] |

| Precision (%RSD) | < 2% | < 5% | [15] |

| Selectivity | High | Low (prone to interference) | [15] |

| Analysis Time per Sample | ~10-15 minutes | ~1-2 minutes | [15] |

| Cost | High | Low | [15] |

| Complexity | High | Low |[15] |

Experimental Protocols: Analytical Methods

Protocol 1: UV-Visible (UV-Vis) Spectrophotometry

This method relies on the Beer-Lambert Law, where the absorbance of the dye solution at its wavelength of maximum absorbance (λmax) is directly proportional to its concentration.[9]

1. Instrumentation:

2. Reagents and Standard Preparation:

-

Standard Stock Solution (100 mg/L): Accurately weigh 10 mg of analytical grade this compound and dissolve it in 100 mL of deionized water in a volumetric flask.[9][15]

-

Working Standards: Prepare a series of working standards (e.g., 5, 10, 20, 40, 60 mg/L) by diluting the stock solution with deionized water in separate volumetric flasks.[9]

3. Measurement Procedure:

-

Wavelength Scan: Turn on the spectrophotometer and allow it to warm up for at least 20 minutes. Perform a wavelength scan from 200 nm to 800 nm using a standard solution to confirm the λmax, which is approximately 494 nm.[9][15]

-

Blank Measurement: Set the wavelength to the determined λmax. Use deionized water as the blank to zero the instrument.[15]

-

Absorbance Measurement: Measure the absorbance of each working standard and the unknown samples at the λmax.[9]

4. Calibration and Calculation:

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.[9]

-

Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and a coefficient of determination (R²) of ≥ 0.995.[9]

-

Concentration Calculation: Use the calibration curve equation to calculate the concentration of RO16 in the unknown samples based on their measured absorbance. If a sample's absorbance is too high, dilute it to fall within the linear range of the curve and multiply the final result by the dilution factor.[9]

Water Treatment Technologies: Degradation and Removal of RO16

This compound is extensively used to test the efficiency of various water treatment technologies. Key approaches include Advanced Oxidation Processes (AOPs), photocatalytic degradation, and adsorption.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing persistent organic pollutants like RO16.[16] Common AOPs include Fenton, photo-Fenton, and ozonation.[16]

Experimental Protocol 2: Fenton and Photo-Fenton Degradation

This protocol describes the degradation of RO16 using the Fenton (Fe²⁺ + H₂O₂) and photo-Fenton (Fe²⁺ + H₂O₂ + UV light) processes.[16]

1. Materials and Equipment:

-

This compound dye solution (e.g., 100 mg/L).[16]

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O).[16]

-

Hydrogen peroxide (H₂O₂, 30% w/v).[16]

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.[16]

-

Reaction vessel (beaker) with a magnetic stirrer.[16]

-

UV lamp (for photo-Fenton).[16]

-

Spectrophotometer for analysis.[16]

2. Degradation Procedure:

-

Transfer a known volume of the RO16 dye solution to the reaction vessel.

-

Adjust the initial pH of the solution to 3.0 using H₂SO₄ or NaOH, as this is optimal for the Fenton reaction.[16]

-

Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L) and stir until dissolved.[16]

-

For the photo-Fenton process, position the UV lamp over the reactor and switch it on.[16]

-

Initiate the reaction by adding the predetermined concentration of H₂O₂ (e.g., 100 mg/L).[16]

-

Start a timer and collect samples at regular intervals (e.g., 5, 10, 20, 40 minutes).[16]

-

Immediately quench the reaction in each collected sample by adding a suitable agent like sodium sulfite (B76179) to stop the degradation process before analysis.[16]

-

Analyze the samples for RO16 concentration using UV-Vis spectrophotometry to determine the degradation efficiency over time.[16]

Data Presentation: AOPs Efficiency

Table 3: Example Degradation Efficiencies of RO16 using AOPs

| AOP Method | Initial RO16 Conc. (mg/L) | Conditions | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Fenton | 100 | pH 3, 10 mg/L Fe²⁺, 100 mg/L H₂O₂ | 97.77% | 30 min | [17] |

| Photo-Fenton (UV-A) | 100 | pH 3, 10 mg/L Fe²⁺, 100 mg/L H₂O₂ | 98.78% | 30 min | [17] |

| UV/H₂O₂ | 50 | pH 7, 25 mM H₂O₂ | 100% | < 6 min | [18][19] |

| Ozonation | 32 | pH 12 | >98% color removal | 15 min | [20] |

| Electrochemical Oxidation | ~308 | H₂SO₄ electrolyte, Pt electrode | 40% | 4 hours |[21] |

Visualization: General AOP Mechanism

Caption: General mechanism of Advanced Oxidation Processes (AOPs).

Photocatalytic Degradation

Photocatalysis is an AOP that utilizes a semiconductor catalyst (like TiO₂, ZnO, or nanocomposites) and a light source (UV or visible) to generate reactive oxygen species for pollutant degradation.[3][4][22] When the catalyst absorbs photons with energy equal to or greater than its band gap, electron-hole pairs are generated, initiating the oxidation process.[22]

Experimental Protocol 3: Photocatalytic Degradation in a Slurry Reactor

This protocol outlines a typical lab-scale experiment for RO16 degradation using a suspended photocatalyst.

1. Materials and Equipment:

-

Photocatalyst powder (e.g., TiO₂, ZnO, CuO/ZnO nanocomposite).[3][4]

-

This compound solution of known concentration.

-

Photoreactor: A vessel (often jacketed for cooling) with a UV or visible light lamp (e.g., mercury lamp, xenon lamp).

-

Magnetic stirrer and air pump/diffuser for aeration.

-

Syringes and membrane filters (e.g., 0.45 µm) for sampling.

2. Degradation Procedure:

-

Prepare a stock solution of RO16 (e.g., 100 mg/L).[3]

-

Add a specific amount of the photocatalyst to a known volume of the dye solution in the photoreactor to create a suspension (e.g., 1 g/L).

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Turn on the light source to initiate the photocatalytic reaction. If required, bubble air through the solution to provide a source of oxygen.[4]

-

Collect aliquots of the suspension at set time intervals.

-

Immediately filter the collected samples through a membrane filter to remove the catalyst particles and stop the reaction.

-

Analyze the filtrate using a spectrophotometer to determine the residual concentration of RO16.

Data Presentation: Photocatalyst Performance

Table 4: Performance of Various Photocatalysts in RO16 Degradation

| Photocatalyst | Light Source | Initial RO16 Conc. (mg/L) | Degradation Efficiency | Time (min) | Reference |

|---|---|---|---|---|---|

| Ag–AgCl/BiOCl | Visible | - | 92% | 90 | [22] |

| CuO/ZnO Nanocomposite | Sunlight | 100 | 100% | 100 | [3] |

| CuO/ZnO Nanocomposite | UV | 100 | 100% | 120 | [3] |

| TiO₂ | UV | - | 100% (decolorization) | 80 | [5][23] |

| TiO₂ | UV | - | ~100% (mineralization) | 120 | [5][23] |

| ZnO (immobilized) | UV | ~61.7 (100 µM) | ~50% | 180 |[4] |

Visualization: Photocatalytic Degradation Mechanism

Caption: Mechanism of semiconductor photocatalysis for dye degradation.

Adsorption

Adsorption is a widely used physical process where dye molecules (adsorbate) are removed from the aqueous phase by accumulating on the surface of a solid material (adsorbent).[24] Various low-cost materials, including biochar and polymer composites, have been investigated for RO16 removal.[24][25]

Experimental Protocol 4: Batch Adsorption Study

This protocol details the steps to evaluate the adsorption capacity of a material for RO16.

1. Materials and Equipment:

-

Adsorbent material (e.g., Cu(I)-PANI composite, activated carbon, biochar).[24]

-

This compound stock solution (e.g., 500 mg/L).[24]

-

A set of flasks or beakers.

-

Shaker or incubator for agitation at a constant temperature.

-

pH meter.

-

Filtration setup or centrifuge.

2. Adsorption Procedure:

-

Prepare a series of RO16 solutions of different initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.[24]

-

For each concentration, place a fixed volume of the dye solution (e.g., 100 mL) into a flask.[24]

-

Adjust the initial pH of the solutions to the desired value (e.g., pH 4 was found to be optimal for Cu(I)-PANI).[24]

-

Add a precise mass of the adsorbent to each flask (e.g., 0.06 g/L).[24]

-

Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined contact time (e.g., 90 minutes) to reach equilibrium.[24]

-

After agitation, separate the adsorbent from the solution by filtration or centrifugation.

-

Analyze the supernatant for the final RO16 concentration using a spectrophotometer.

-

Calculate the amount of dye adsorbed per unit mass of adsorbent (qe, in mg/g) and the percentage removal.

Data Presentation: Adsorption Capacities

Table 5: Maximum Adsorption Capacities (Langmuir Model) of Adsorbents for RO16

| Adsorbent | pH | Temperature | Max. Adsorption Capacity (qm, mg/g) | Reference |

|---|---|---|---|---|

| Cu(I)-Polyaniline Composite | 4 | Room Temp. | 392.16 | [24] |

| Nitrogen-Doped Biochar | Acidic | - | 173.9 | [25] |

| Non-doped Biochar | Acidic | - | 100.6 | [25] |

| Quaternized Crab Carapace | 7 | - | 2.54 | [26] |

| Sunflower Seed Shells | 1.0 | 25 °C | 11.57 |[27] |

Visualization: Batch Adsorption Experimental Workflow

Caption: Workflow for a typical batch adsorption experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. Electronic and Optical Properties of this compound azo dye [ijias.issr-journals.org]

- 3. electrochemsci.org [electrochemsci.org]

- 4. Photocatalytic Degradation of this compound Dye in a ZnO Coa...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eds.yildiz.edu.tr [eds.yildiz.edu.tr]

- 8. pubs.aip.org [pubs.aip.org]

- 9. benchchem.com [benchchem.com]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. This compound | 12225-83-1 [chemicalbook.com]

- 12. carlroth.com [carlroth.com]

- 13. This compound | C20H19N3NaO11S3 | CID 156592287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Biodecolorization and Biodegradation of Azo Dye Reactive Orange-16 by Marine Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. mdpi.com [mdpi.com]

- 21. Electrochemical oxidation of textile azo dye this compound on the Platinum electrode | Semantic Scholar [semanticscholar.org]

- 22. Superior photocatalytic degradation of this compound by Ag–AgCl/BiOCl nanocomposites under visible light - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 23. Photocatalytic Degradation of Azo Dye this compound by TiO2 - ProQuest [proquest.com]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis, Characterization, and Adsorption Properties of Nitrogen-Doped Nanoporous Biochar: Efficient Removal of this compound Dye and Colorful Effluents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Reactive Orange 16: An In-Depth Technical Guide for Cell Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 16 (RO16) is a monoazo dye featuring a vinyl sulfone reactive group, traditionally utilized in the textile industry for its ability to form robust covalent bonds with cellulosic fibers.[1] Its chemical structure, characterized by multiple sulfonate groups, renders it highly soluble in aqueous solutions.[2] While its primary application has been in dyeing, the reactive nature of RO16 presents a compelling case for its use as a biological stain, particularly as a fixable viability dye for cell analysis.

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as a cell stain, experimental protocols for its application, and a comparative analysis with other viability dyes.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for its effective application in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | [1] |

| Molecular Weight | 617.54 g/mol | [1][3] |

| Appearance | Orange to dark red powder | [1] |

| Maximum Absorbance (λmax) | ~493 nm | [1] |

| Solubility in Water | 120 g/L at 20°C>150 g/L at 80°C | [1] |

| Solubility in Methanol | Soluble | [2] |

| Solubility in DMSO | Readily Soluble | [2] |

| CAS Number | 12225-83-1 | [1] |

| Synonyms | Remazol Brilliant Orange 3R, C.I. This compound, Reactive Orange 3R, Reactive Orange KN-5R, OR 16 dye | [1] |

Principle of Action as a Biological Stain

This compound functions as a fixable viability stain based on the integrity of the cell membrane. The core of its mechanism lies in the reactivity of its vinyl sulfone group with amine-containing proteins.[4][5]

Live Cells: In viable cells with intact plasma membranes, the dye has limited access to the intracellular environment. It can only react with the amine groups of proteins on the cell surface. Due to the relatively low abundance of these surface proteins, live cells exhibit minimal staining.[5]

Dead Cells: In cells with compromised membranes, such as necrotic or late apoptotic cells, this compound can readily enter the cytoplasm. The intracellular environment is rich in proteins, providing abundant amine groups for the dye to covalently bind to. This results in a significantly higher fluorescence intensity in dead cells compared to live cells.[6]

Fixability: The covalent bond formed between the vinyl sulfone group and intracellular amines is stable. This allows for subsequent fixation (e.g., with formaldehyde) and permeabilization (e.g., with detergents like Triton X-100) of the cells for further analysis, such as immunophenotyping, without significant loss of the viability staining pattern.[5][7] This is a key advantage over non-fixable viability dyes like Propidium Iodide (PI), which can be washed out during permeabilization steps.[7]

Covalent Reaction Mechanism

The vinyl sulfone group of this compound is an electrophile that reacts with nucleophilic primary amine groups of proteins, primarily the ε-amino group of lysine (B10760008) residues and the imidazole (B134444) group of histidine residues, via a Michael-type addition reaction.[3][8] This reaction proceeds readily under physiological pH conditions.

Experimental Protocols

While specific, validated protocols for using this compound as a biological stain are not widely published, the following generalized protocol for amine-reactive viability dyes can be adapted and optimized for specific cell types and applications.[1]

Preparation of Stock Solution

-

Reconstitution: Prepare a stock solution of this compound by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM.[1]

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture.[3]

General Protocol for Live/Dead Cell Staining for Flow Cytometry

This protocol is a starting point and should be optimized for each specific cell type and experimental condition.

Materials:

-

Cell suspension (1 x 10⁶ cells/mL)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), protein-free

-

Flow cytometry staining buffer (e.g., PBS with 1% Bovine Serum Albumin)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest and count the cells.

-

Wash the cells once with protein-free PBS.

-

Resuspend the cells in protein-free PBS at a concentration of 1 x 10⁶ cells/mL.[1]

-

-

Staining:

-

Add the reconstituted this compound stock solution to the cell suspension. The optimal concentration needs to be determined empirically through titration but a final concentration in the range of 0.1-1 µM is a good starting point.

-

Mix well.

-

Incubate for 20-30 minutes at room temperature or on ice, protected from light.[1][5]

-

-

Washing and Analysis:

Workflow for Flow Cytometry Staining:

Protocol for Staining for Fluorescence Microscopy

This protocol is an adaptation for imaging applications.

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Staining:

-

Wash cells twice with PBS.

-

Incubate cells with this compound diluted in PBS at the optimized concentration for 20-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash cells three times with PBS.

-

-

Fixation (Optional):

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[9]

-

Wash cells three times with PBS.

-

-

Permeabilization (Optional, for intracellular antibody staining):

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.[9]

-

Wash cells three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with a nuclear counterstain if desired.

-

Wash cells with PBS.

-

Mount coverslips with an appropriate mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets.

-

Fluorescence Properties

The fluorescence properties of a dye are critical for its use in fluorescence-based applications.

| Parameter | Value/Range | Reference(s) |

| Maximum Absorbance (λmax) | ~493 nm | [1] |

| Excitation Wavelength (λex) | Estimated to be in the blue-green range (~488-514 nm) based on λmax. | |

| Emission Wavelength (λem) | Estimated to be in the orange-red range. Specific data not available. |

Note: The exact excitation and emission maxima for this compound in a cellular environment have not been definitively reported in the literature. It is recommended to perform spectral analysis to determine the optimal settings for your specific instrumentation. Based on its absorbance maximum, excitation with a blue (488 nm) or green (514 nm) laser line is a reasonable starting point.

Cytotoxicity and Photostability

Cytotoxicity

A study investigating the cytotoxicity of several reactive textile dyes, including this compound, was conducted on human keratinocyte (HaCaT) and human hepatic (HepaRG) cell lines.[2][10]

| Cell Line | Concentration (µg/mL) | Effect | Reference(s) |

| HaCaT | 1000 | Significant cytotoxicity observed | [10] |

| HepaRG | 1000 | Cytotoxic effects observed | [10] |

These findings indicate that this compound can exhibit cytotoxicity at high concentrations.[10] Therefore, it is essential to use the lowest effective concentration for cell staining to minimize potential off-target effects.

Photostability

-

Minimize the exposure time and intensity of the excitation light.

-

Use an anti-fade mounting medium.

-

Acquire images promptly after staining.

Comparison with Other Fixable Viability Dyes

A variety of fixable viability dyes are commercially available, each with its own spectral properties and characteristics. The table below provides a general comparison.

| Feature | This compound (Inferred) | Commercial Amine-Reactive Dyes (e.g., LIVE/DEAD™ series)[12] |

| Reactive Group | Vinyl Sulfone | Varies (e.g., succinimidyl esters) |

| Mechanism | Covalent binding to amines | Covalent binding to amines |

| Fixable | Yes | Yes |

| Excitation/Emission | Estimated Ex: ~488-514 nm / Em: Orange-Red | Wide range of options from UV to near-IR |

| Cost-Effectiveness | Potentially high (as a bulk chemical) | Generally higher cost per assay |

| Validation | Limited for cell biology applications | Extensively validated for flow cytometry and microscopy |

Conclusion

This compound, with its vinyl sulfone chemistry, demonstrates significant potential as a cost-effective, fixable viability stain for cell analysis. Its ability to covalently bind to intracellular amines in membrane-compromised cells allows for clear discrimination between live and dead cell populations, a crucial step in many cell-based assays. While specific fluorescence and photostability data in a biological context are limited, the generalized protocols and principles outlined in this guide provide a solid foundation for researchers to explore its application. Further optimization and characterization will be necessary to fully validate its performance for specific experimental needs.

Safety Precautions: this compound is considered a hazardous substance that may cause skin and eye irritation, as well as allergic reactions.[1] Always handle with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. benchchem.com [benchchem.com]

- 2. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 3. researchgate.net [researchgate.net]

- 4. AAT Bioquest: The Spectra of LIVE/DEAD® Fixable Dead Cell Stains [aatbioquest.blogspot.com]

- 5. biotium.com [biotium.com]

- 6. benchchem.com [benchchem.com]

- 7. biocompare.com [biocompare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide to the Health and Safety of Reactive Orange 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling the reactive azo dye, Reactive Orange 16. The information is intended to support risk assessments and the implementation of appropriate safety protocols in a laboratory setting. This document summarizes key toxicological data, outlines experimental methodologies, and describes the potential mechanisms of toxicity.

Chemical and Physical Properties

This compound is a sulfonated reactive azo dye. Its chemical structure and properties are fundamental to understanding its reactivity and potential health effects.

| Property | Value |

| Chemical Name | Disodium 6-acetamido-4-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate |

| CAS Number | 12225-83-1 |

| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ |

| Molecular Weight | 617.54 g/mol |

| Appearance | Orange to dark red powder |

| Solubility | Soluble in water |

Toxicological Data

This compound is classified as a hazardous substance and presents several health risks upon exposure. The primary hazards are related to irritation and sensitization.[1][2][3][4]

Acute Toxicity

Irritation

Skin Irritation: this compound is classified as a skin irritant.[2][3][4] It can cause inflammation of the skin upon contact and may worsen pre-existing dermatitis.[1][2] Entry into the bloodstream through cuts or abrasions may lead to systemic effects.[1][2]

Eye Irritation: this compound is classified as causing serious eye irritation.[2][3][4] Contact can lead to eye damage in some individuals.[1][2]

Respiratory Irritation: Inhalation of the dust form of this compound can cause respiratory irritation.[1] Long-term exposure to respiratory irritants may lead to airway diseases.[1][2]

Quantitative data from specific Draize tests for skin and eye irritation for this compound are not publicly available.

Sensitization

Skin Sensitization: this compound is a known skin sensitizer (B1316253).[2][3][4] Contact allergies can manifest as contact eczema.[2] The pathogenesis of contact eczema involves a cell-mediated (T lymphocytes) immune reaction of the delayed type.[2]

Respiratory Sensitization: Inhalation of this compound may cause sensitization by inhalation.[1][2] Occupational exposure to reactive dyes is a known cause of occupational asthma, which is an IgE-mediated hypersensitivity reaction.[6] The airborne dye molecules can act as haptens.[6]

Quantitative data from Local Lymph Node Assays (LLNA) (e.g., EC3 values) or Guinea Pig Maximization Tests (GPMT) for this compound are not publicly available.

Cytotoxicity

Studies on other reactive dyes have shown cytotoxic effects on human cell lines. For example, some reactive dyes have demonstrated cytotoxicity on human keratinocyte (HaCaT) cell lines, with IC50 values ranging from 155 µg/ml to 278 µg/ml.[7] It is reasonable to assume that this compound may exhibit similar cytotoxic potential.

Genotoxicity and Carcinogenicity

Safety data sheets for this compound state that it shall not be classified as germ cell mutagenic or carcinogenic.[3]

Experimental Protocols

The following are generalized protocols for key toxicological assessments relevant to the hazards of this compound.

Skin Irritation: In Vivo (Rabbit)

This protocol is based on the OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 g amount of the test substance (moistened with a small amount of water to form a paste) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The test substance is left in place for 4 hours.

-